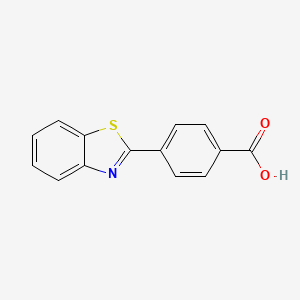

4-benzothiazol-2-ylbenzoic Acid

Übersicht

Beschreibung

4-Benzothiazol-2-ylbenzoic Acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazol-2-ylbenzoic Acid typically involves the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminobenzenethiol with 4-carboxybenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzothiazol-2-ylbenzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

4-benzothiazol-2-ylbenzoic acid is characterized by its unique structure, which includes a benzothiazole ring and a benzoic acid moiety. Its chemical formula is C₁₄H₉NO₂S. The synthesis of this compound can be achieved through several methods, including:

- Reaction of 4-aminobenzoic acid with 2-mercaptobenzothiazole in the presence of a dehydrating agent.

- Oxidation and reduction reactions using common reagents such as hydrogen peroxide and sodium borohydride.

Biological Activities

Research indicates that this compound exhibits various biological activities, which are crucial for its applications in medicinal chemistry:

- Antibacterial Properties : The compound inhibits key enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial growth. Studies have shown that it effectively disrupts bacterial cell wall synthesis and DNA replication pathways.

- Antitumor Activity : It has been observed to induce apoptosis in cancer cells, suggesting potential use as an anticancer agent. Its mechanism involves binding to specific biomolecules, altering their activity, and disrupting critical biochemical pathways .

Applications in Research

The applications of this compound span across various research domains:

Medicinal Chemistry

The compound has been studied for its potential as a lead compound in drug development due to its biological activities. For example:

| Activity | Target | Effect |

|---|---|---|

| Antibacterial | DNA gyrase | Inhibition of bacterial growth |

| Antitumor | Cancer cells | Induction of apoptosis |

Material Science

Due to its unique ring structure, this compound may be utilized in the development of new materials with specific properties. Its derivatives have shown promise in creating polymers with enhanced thermal stability and mechanical strength.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Study on Antibacterial Effects : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a new antibacterial agent.

- Antitumor Research : Another investigation focused on the compound's ability to induce apoptosis in specific cancer cell lines, revealing its potential role in cancer therapy .

Wirkmechanismus

The mechanism of action of 4-Benzothiazol-2-ylbenzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminobenzothiazole

- 2-Mercaptobenzothiazole

- 2-Phenylbenzothiazole

Comparison: 4-Benzothiazol-2-ylbenzoic Acid is unique due to the presence of both the benzothiazole ring and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it more versatile compared to other benzothiazole derivatives. For instance, the carboxylic acid group enhances its solubility in aqueous media and allows for further functionalization, which is advantageous in drug development and material science .

Biologische Aktivität

4-Benzothiazol-2-ylbenzoic acid is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate carboxylic acids or their derivatives. A common method includes the oxidation of carbonitrile groups followed by esterification processes. This compound serves as a precursor for various substituted derivatives that exhibit enhanced biological activity .

Antitumor Activity

Research indicates that this compound and its derivatives exhibit notable antitumor properties. For instance, certain synthesized compounds have shown high cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values as low as 0.01 µmol/ml. These compounds function by inhibiting the VEGF-VEGFR2 complex, which is crucial for tumor angiogenesis, thereby suppressing endothelial cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that this compound exhibits significant antibacterial effects, with minimal inhibitory concentration (MIC) values indicating potent activity against Gram-positive bacteria. The presence of specific substituents on the benzothiazole ring can enhance this activity, making it a candidate for further antibiotic development .

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has shown potential in other areas:

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antiviral : Certain studies suggest that benzothiazole derivatives can inhibit viral replication, indicating potential use in antiviral therapies .

The mechanisms through which this compound exerts its biological effects are diverse:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and tumor growth.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives possess antioxidant properties, potentially protecting cells from oxidative damage .

- Cell Cycle Arrest : Compounds derived from this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVNQBPCDMJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359626 | |

| Record name | 4-benzothiazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-78-7 | |

| Record name | 4-benzothiazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.